molecular formula C16H20N4O2 B2728351 1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326855-84-8

1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2728351
M. Wt: 300.362
InChI Key: WPRHRZSSBPQPPN-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a triazole ring, a carboxamide group, a tetrahydrofuran ring, and a dimethylphenyl group. These functional groups suggest that this compound may have interesting chemical and biological properties.



Synthesis Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. However, the compound could potentially be synthesized through a series of reactions involving the formation of the triazole ring, the introduction of the tetrahydrofuran group, and the attachment of the dimethylphenyl group. The exact synthetic route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole ring and the tetrahydrofuran ring will contribute to the three-dimensionality of the molecule, while the carboxamide group may participate in hydrogen bonding interactions.



Chemical Reactions Analysis

Again, without specific experimental data, it’s difficult to predict the exact chemical reactions that this compound might undergo. However, the presence of the triazole ring, the carboxamide group, and the tetrahydrofuran ring suggest that this compound could participate in a variety of reactions including nucleophilic substitutions, eliminations, and additions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the carboxamide group could potentially make this compound polar and capable of participating in hydrogen bonding interactions.


Scientific Research Applications

Triazole Derivatives and Their Pharmacological Properties

Triazole derivatives, including compounds structurally related to 1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, have been found to possess valuable pharmacological properties. Specifically, these compounds exhibit anti-convulsive activity and are useful in the treatment of epilepsy and conditions of tension and agitation. This highlights the potential therapeutic applications of triazole derivatives in neurological disorders (Shelton, 1981).

Heterocyclic Derivative Syntheses

Research into the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline, demonstrates the versatility of these compounds in chemical synthesis. The catalytic reactions under oxidative carbonylation conditions lead to products with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).

Antileukemic Activities

The synthesis of furanyl, pyranyl, and ribosyl derivatives of triazole-carboxamide compounds has shown promising results in antileukemic activities. This research contributes to the understanding of how structural modifications in triazole derivatives can influence their biological activities, potentially leading to the development of new antileukemic agents (Earl & Townsend, 1979).

Safety And Hazards

Without specific safety data, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care and appropriate safety precautions should be taken.


Future Directions

The study of this compound could potentially lead to interesting findings in the fields of organic chemistry, medicinal chemistry, and pharmacology. Further studies could include detailed synthetic studies, structural analyses, reactivity studies, and biological assays.


Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-5-6-13(8-12(11)2)20-10-15(18-19-20)16(21)17-9-14-4-3-7-22-14/h5-6,8,10,14H,3-4,7,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRHRZSSBPQPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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